molecular formula C18H17N5O B2419181 3-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile CAS No. 2380101-17-5

3-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2419181
CAS No.: 2380101-17-5
M. Wt: 319.368
InChI Key: CXGDXMQYOXDMBA-UHFFFAOYSA-N
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Description

3-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is a complex organic compound that features a piperidine ring and two pyridine rings, each substituted with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano groups or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

3-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups and piperidine ring play crucial roles in these interactions, potentially leading to inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c19-10-14-5-7-22-18(9-14)24-13-15-3-2-8-23(12-15)17-4-1-6-21-16(17)11-20/h1,4-7,9,15H,2-3,8,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGDXMQYOXDMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(N=CC=C2)C#N)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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